1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino] is a chemical compound with the IUPAC name (6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol. It is classified as an organic compound and is known for its pharmacological applications, particularly in the treatment of Parkinson's disease. The compound is often referred to as Rotigotine in the pharmaceutical context and is administered in various forms, including transdermal patches.
This compound falls under the category of naphthalene derivatives and is characterized by a tetrahydro structure with an amino group attached to the naphthalene ring. The presence of a thienyl group contributes to its unique properties and biological activity. Its molecular formula is C19H25NOS, with a molecular weight of 315.5 g/mol. The compound has been the subject of various patents and studies focusing on its synthesis and therapeutic uses .
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino] typically involves several steps:
The purification process may involve multiple chromatography techniques to ensure high purity levels (≥99%) as assessed by methods such as gas chromatography or high-performance liquid chromatography .
The molecular structure of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino] features a naphthalene ring system with a hydroxyl group (-OH) and an amine functional group connected to a propyl chain and a thienyl moiety.
These structural components contribute to its pharmacological properties and reactivity.
1-Naphthalenol undergoes various chemical reactions typical for aromatic compounds:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The conditions for these reactions vary widely depending on the desired outcome but typically involve controlled temperatures and specific solvents to optimize yield and selectivity.
The mechanism of action for 1-Naphthalenol, particularly in its role as Rotigotine, involves its activity as a dopamine receptor agonist. It mimics dopamine's effects in the brain, which is crucial for managing symptoms associated with Parkinson's disease. This agonistic action helps alleviate motor symptoms by stimulating dopamine receptors directly .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino] is primarily used in scientific research related to neuropharmacology. Its most notable application is in treating early-stage idiopathic Parkinson's disease through transdermal delivery systems that provide sustained release over time. This method enhances patient compliance and minimizes side effects associated with oral administration . Additionally, ongoing research explores its potential in other therapeutic areas due to its unique pharmacological profile.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9